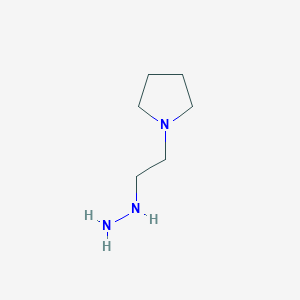

1-(2-Hydrazinylethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-8-3-6-9-4-1-2-5-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEMQIFUWPFPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388727 | |

| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-40-8 | |

| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Hydrazinylethyl Pyrrolidine and Its Derivatives

Strategies for Construction and Functionalization of the Pyrrolidine (B122466) Ring System

The formation of the five-membered pyrrolidine ring is a key synthetic challenge that has been addressed through numerous innovative strategies. These methods often aim to achieve high levels of chemo-, regio-, and stereoselectivity, starting from readily available acyclic precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and atom-economical approach to the synthesis of cyclic compounds like pyrrolidines. By tethering the reacting partners, these reactions can overcome unfavorable entropic barriers and often proceed with high efficiency and selectivity.

The direct functionalization of unactivated C(sp³)-H bonds is a highly sought-after transformation in organic synthesis. Copper-catalyzed intramolecular C-H amination has emerged as a robust method for the construction of N-heterocycles. nih.govorganic-chemistry.org This approach allows for the formation of pyrrolidines from linear precursors under relatively mild conditions. organic-chemistry.org

Mechanistic studies have been conducted on the synthesis of pyrrolidines and piperidines through the intramolecular C–H amination of N-fluoride amides, utilizing [TpxCuL] complexes as precatalysts, where Tpx is a tris(pyrazolyl)borate ligand. nih.govacs.org The efficiency of the catalyst can be influenced by the substituents on the Tpx ligand. nih.gov

| Precatalyst | Ligand (L) | Yield (%) |

| [TpiPr2Cu(NCMe)] | Acetonitrile (B52724) | 99 |

| [TpMe2Cu(NCMe)] | Acetonitrile | 81 |

| [TpCF3,MeCu(NCMe)] | Acetonitrile | 55 |

| [TpBr3Cu(NCMe)] | Acetonitrile | 25 |

Table 1: Copper-Catalyzed Intramolecular C–H Amination Yields with Various Precatalysts. Data sourced from nih.gov.

In addition to chemical catalysis, biocatalytic methods have been developed. An enzymatic platform using an evolved cytochrome P411 has been shown to construct chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. caltech.eduacs.org This biocatalytic approach offers good enantioselectivity and catalytic efficiency for the synthesis of these important N-heterocyclic products. caltech.eduacs.org

The Schmidt reaction, which traditionally involves the reaction of an azide (B81097) with a carbonyl compound in the presence of acid, has been adapted for intramolecular applications. wikipedia.orglibretexts.org A method promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) facilitates the intramolecular Schmidt reaction of ω-azido carboxylic acids to produce 2-substituted pyrrolidines. organic-chemistry.orgorganic-chemistry.org This transformation provides a direct route to functionalized pyrrolidine rings from linear starting materials containing both an azide and a carboxylic acid moiety. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the activation of the carboxylic acid by Tf₂O, followed by an intramolecular cyclization and rearrangement with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical reagents for inducing cyclization reactions. The electroreductive cyclization of imines with terminal dihaloalkanes has been successfully employed for the synthesis of pyrrolidine and piperidine (B6355638) derivatives. nih.govresearchgate.net This reaction is typically carried out in a flow microreactor, where the large specific surface area allows for efficient reduction of the imine substrate at the cathode. nih.gov This method has been shown to provide the target cyclic amines in good yields and can be scaled up for preparative synthesis by continuous electrolysis. nih.govresearchgate.net The process avoids the need for strong chemical reducing agents, contributing to a greener synthetic protocol. chemistryviews.org

The functionalization of pre-formed heterocyclic rings is another important strategy for accessing complex derivatives. Highly efficient and catalyst-controlled regio- and enantioselective hydroalkylation reactions of readily available 3-pyrrolines have been developed. organic-chemistry.org This method allows for the selective introduction of alkyl groups at either the C2 or C3 position of the pyrrolidine ring, depending on the catalyst system employed. organic-chemistry.org

Specifically, the use of a cobalt (Co) catalyst leads to the formation of chiral C2-alkylated pyrrolidines, while a nickel (Ni) catalyst directs the alkylation to the C3 position. organic-chemistry.org These divergent methods utilize readily available catalysts and chiral BOX ligands to achieve high levels of stereocontrol. organic-chemistry.org

Organoboron compounds are versatile intermediates in organic synthesis. The intramolecular amination of organoboronates provides a pathway to various azacycles, including pyrrolidines. organic-chemistry.orgnih.govacs.orgacs.org This transformation occurs through a 1,2-metalate shift of an aminoboron "ate" complex. nih.govacs.orgacs.orgfigshare.com The process can be applied to the synthesis of substituted azetidines, pyrrolidines, and piperidines from the corresponding organoboronic ester derivatives. acs.org

Cascade Reactions for Pyrrolidine Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity from simple starting materials in a single operation, minimizing waste and improving efficiency. nih.govnih.govrsc.org These reactions are designed to proceed through a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next.

For the synthesis of pyrrolidine derivatives, cascade reactions can be initiated through various catalytic processes. One such method involves a platinum/Brønsted acid relay catalytic system. nih.gov In this approach, an N-Boc-protected alkynamine derivative undergoes an initial platinum-catalyzed cycloisomerization. This is followed by a triflic acid-promoted nucleophilic addition of an alkene or alkyne, with the resulting cationic intermediate being trapped by the Boc group to form the pyrrolidine ring. nih.gov This method has been successfully applied using various alkenes and alkynes, including allyltrimethylsilane (B147118) and propargyltrimethylsilane, leading to interesting bicyclic pyrrolidine structures. nih.gov

Another notable cascade approach is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion. rsc.org This reaction proceeds via the bromination of cinnamylaziridine, leading to the formation of an aziridinium (B1262131) ion intermediate. Subsequent intramolecular attack by a nitrogen nucleophile results in the formation of a functionalized pyrrolidine with control over stereochemistry. rsc.org

Table 1: Examples of Cascade Reactions for Pyrrolidine Synthesis

| Starting Materials | Catalyst/Reagent | Product | Reference |

| N-Boc-protected alkynamine and alkene/alkyne | Platinum/Triflic Acid | Substituted Pyrrolidine | nih.gov |

| Cinnamylaziridine | N-Bromosuccinimide (NBS) | Functionalized Pyrrolidine | rsc.org |

| Pyridine and Silylborane | Light (Photochemical) | 2-Azabicyclo[3.1.0]hex-3-ene (Pyrrolidine derivative) | nih.gov |

[3+2] Cycloaddition Reactions for Pyrrolidine Scaffolds

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered rings, including pyrrolidines. mdpi.comrsc.orgnih.govumich.eduwikipedia.org This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). wikipedia.orgnumberanalytics.com

A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.orgwikipedia.orgacs.org Azomethine ylides can be generated from various precursors, including the decarboxylation of α-amino acids or the reaction of amines with aldehydes. mdpi.comnih.gov The subsequent reaction with a suitable alkene, often an electron-deficient one, leads to the stereoselective formation of highly substituted pyrrolidines. rsc.orgacs.org The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts, making it a powerful tool for asymmetric synthesis. rsc.orgnih.gov

Recent advancements have expanded the scope of this reaction to include less activated alkenes, such as fluorinated styrenes, providing access to novel fluorinated pyrrolidine derivatives. nih.gov Furthermore, three-component [3+2] cycloaddition reactions have been developed, where the azomethine ylide is generated in situ from a cyclic amine, an aldehyde, and an olefinic dipolarophile, offering a highly efficient and atom-economical route to complex spirooxindole-pyrrolidines. rsc.orgnih.gov

Table 2: Key Features of [3+2] Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Source | Dipolarophile | Key Features | References |

| Azomethine Ylides (from α-amino acids or amines/aldehydes) | Alkenes (often electron-deficient) | High stereoselectivity, access to complex pyrrolidines. | rsc.orgmdpi.comnih.govacs.org |

| Nonstabilized Azomethine Ylides (from cyclic amines) | Endocyclic electron-deficient alkenes | Access to bicyclic fused pyrrolidines, including medicinally relevant sulfones and fluorinated derivatives. | acs.org |

| Azomethine Ylides | Fluorinated Styrenes | Synthesis of enantioenriched fluorinated pyrrolidines. | nih.gov |

N-Heterocyclization of Primary Amines with Diols

A direct and environmentally benign approach to N-substituted pyrrolidines involves the N-heterocyclization of primary amines with diols. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net This method is attractive due to the ready availability of the starting materials and the formation of water as the only byproduct. acs.org

The reaction is typically catalyzed by transition metal complexes, with Cp*Ir complexes showing notable efficiency. organic-chemistry.orgacs.org The proposed mechanism involves the N-alkylation of the primary amine with one of the alcohol groups of the diol to form an amino alcohol intermediate. Subsequent intramolecular cyclization of this intermediate, proceeding through an iminium species, yields the desired pyrrolidine. acs.org This methodology has been successfully applied to the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. acs.org

Microwave-assisted synthesis has also been employed to facilitate the cyclocondensation of primary amines and hydrazines with dihalides in an aqueous alkaline medium, providing a rapid and efficient one-pot approach to various N-heterocycles, including pyrrolidines. nih.govdntb.gov.ua

Functionalization of Preformed Pyrrolidine Rings

An alternative strategy to constructing substituted pyrrolidines is the functionalization of a pre-existing pyrrolidine ring. nih.govacs.orgresearchgate.net This approach is particularly useful when starting from readily available pyrrolidine derivatives, such as proline or 4-hydroxyproline. nih.gov

A powerful technique for this purpose is the direct C-H functionalization of the pyrrolidine ring. For instance, dirhodium tetracarboxylate-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates lead to highly regio- and stereoselective C-H functionalization at the α-nitrogen position. acs.org This method allows for the direct introduction of an aryl acetate (B1210297) functionality, which is a common motif in pharmaceutically relevant molecules. acs.org It is also possible to perform a second, distinct C-H functionalization on the mono-functionalized product, enabling the synthesis of pyrrolidines with differentiated substituents at the C2 and C5 positions. acs.org

Methodologies for Incorporating Hydrazine (B178648) and Related Moieties into Pyrrolidine Structures

Once the pyrrolidine core is established, or concurrently with its formation, the hydrazinyl group must be introduced. This can be achieved through several reliable synthetic transformations.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of a hydrazine derivative with a carbonyl compound (an aldehyde or a ketone) is a classic and highly efficient method for forming a hydrazone. wikipedia.orgresearchgate.netresearchgate.netnih.govmdpi.comnumberanalytics.comresearchgate.netresearchgate.netorganic-chemistry.org This condensation reaction is typically carried out under mild conditions, often with acid catalysis to accelerate the reaction. researchgate.netnumberanalytics.com The resulting hydrazone contains a C=N-N linkage, which can be a stable final product or a versatile intermediate for further transformations. wikipedia.org For instance, hydrazones are key intermediates in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group. wikipedia.orgorganic-chemistry.org

In the context of 1-(2-Hydrazinylethyl)pyrrolidine, the primary amino group of the hydrazine moiety can readily condense with a wide range of aldehydes and ketones to form the corresponding hydrazones. mdpi.com This reaction is often high-yielding and allows for the introduction of diverse structural motifs onto the pyrrolidine scaffold. mdpi.com The reaction conditions can be as simple as stirring the reactants in a suitable solvent like methanol, sometimes with a few drops of acid catalyst. mdpi.comresearchgate.net The resulting hydrazones can exhibit interesting biological activities. mdpi.com

Table 3: General Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Key Features | References |

| This compound | Aldehyde or Ketone | Pyrrolidine-based Hydrazone | High-yielding, versatile, often acid-catalyzed. | wikipedia.orgresearchgate.netmdpi.com |

| Hydrazine Hydrate (B1144303) | Carbonyl Compound | Hydrazone/Azine | Can be catalyzed by carboxylic acid esters or proceed in acetic acid. | researchgate.net |

Amide Coupling Strategies for Hydrazinyl Linkages

Amide bond formation is a fundamental transformation in organic synthesis, and it can be adapted to create linkages involving hydrazine. nih.govfishersci.co.ukbachem.comyoutube.com While the direct coupling of a carboxylic acid and a hydrazine can be challenging due to acid-base reactions, several strategies exist to facilitate this transformation. fishersci.co.uk

One common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling reagent. fishersci.co.ukbachem.com These activated species then readily react with the hydrazine to form the desired hydrazide (an amide where one of the nitrogen atoms is part of the hydrazine moiety). Commonly used coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bachem.com This methodology provides a robust and versatile route to connect carboxylic acid-containing molecules to a hydrazinyl-pyrrolidine scaffold.

Targeted Synthesis of this compound Analogs

The targeted synthesis of analogs of this compound often relies on building the molecule from pre-existing pyrrolidine scaffolds. This approach allows for the specific introduction of the hydrazinyl ethyl side chain onto a well-defined core structure.

Synthesis via Haloethylpyrrolidine Intermediates

A primary and straightforward route to this compound involves the use of N-(2-haloethyl)pyrrolidine intermediates, typically 1-(2-chloroethyl)pyrrolidine (B1346828). This method is a classic example of a nucleophilic substitution reaction, where the strong nucleophile, hydrazine, displaces the halide from the ethyl side chain.

Formation of the Haloethyl Intermediate: The precursor, 1-(2-hydroxyethyl)pyrrolidine, is converted to its corresponding halide. The reaction with thionyl chloride (SOCl₂) is a common and effective method for synthesizing 1-(2-chloroethyl)pyrrolidine hydrochloride.

Nucleophilic Substitution with Hydrazine: The synthesized 1-(2-chloroethyl)pyrrolidine is then reacted with hydrazine hydrate (N₂H₄·H₂O). The lone pair of electrons on one of the hydrazine nitrogen atoms attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming the desired C-N bond. This reaction typically proceeds under reflux conditions to ensure completion. An excess of hydrazine is often used to minimize the formation of undesired dialkylated products.

The reaction scheme is summarized below:

Step 1: Chlorination 1-(2-Hydroxyethyl)pyrrolidine + SOCl₂ → 1-(2-Chloroethyl)pyrrolidine

Step 2: Hydrazinolysis 1-(2-Chloroethyl)pyrrolidine + N₂H₄·H₂O → this compound

This pathway is highly effective for producing the target compound and can be adapted to synthesize various analogs by using substituted hydrazines in the second step.

Multi-Component Reaction Approaches for Pyrrolidine-Hydrazine Hybrid Structures

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like pyrrolidine-hydrazine hybrids in a single, efficient step. researchgate.netmdpi.com These reactions are characterized by high atom economy and procedural simplicity, as three or more reactants are combined in a one-pot synthesis to form a product that incorporates substantial portions of each starting material. nih.gov

For the creation of pyrrolidine-hydrazine structures, an MCR could be designed to bring together a pyrrolidine-containing component, a carbonyl compound, and a hydrazine derivative. One of the most versatile MCRs for generating pyrrolidine rings is the 1,3-dipolar cycloaddition of an azomethine ylide. tandfonline.com

A representative MCR strategy involves:

Generation of the Azomethine Ylide: An α-amino acid, such as proline or a derivative, reacts with an aldehyde or ketone to form an azomethine ylide intermediate.

1,3-Dipolar Cycloaddition: This intermediate then reacts with a dipolarophile (an alkene or alkyne) to construct the pyrrolidine ring system.

To incorporate the hydrazine moiety, one of the starting materials can be functionalized with a hydrazine or hydrazone group. For instance, a three-component reaction between an amino acid (like proline), an aldehyde, and a maleimide (B117702) derivative containing a hydrazine group could yield a complex pyrrolidine-hydrazine hybrid. Recent advances have focused on developing such reactions using various catalysts or catalyst-free conditions to improve yields and selectivity. tandfonline.com

The table below outlines a conceptual framework for an MCR approach.

| Component A | Component B | Component C | Resulting Structure |

| Pyrrolidine derivative (e.g., Proline) | Aldehyde/Ketone | Hydrazine-functionalized dipolarophile | Complex Pyrrolidine-Hydrazine Hybrid |

| Amine | Boronic Acid | Hydrazine-containing carbonyl compound | Petasis Reaction Product |

| Isocyanide | Aldehyde | Amine | Ugi Reaction Adduct (precursor) |

Stereoselective Synthesis of Pyrrolidine-Hydrazine Derivatives

Achieving stereochemical control is a critical aspect of modern synthetic chemistry, particularly for compounds intended for biological evaluation. mdpi.com The stereoselective synthesis of pyrrolidine-hydrazine derivatives ensures that a specific stereoisomer is produced, which is often crucial for its function.

Key strategies for stereoselective synthesis include:

Use of Chiral Precursors: Starting the synthesis from an enantiomerically pure compound, such as (R)- or (S)-proline, establishes a defined stereocenter from the outset. mdpi.com Subsequent chemical transformations can then build upon this chiral scaffold.

Catalytic Asymmetric Synthesis: Employing chiral catalysts to guide the stereochemical outcome of a reaction is a powerful approach. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be used to create functionalized pyrrolidines with excellent diastereoselectivity. nih.gov In this method, the initial reduction of a bond outside the pyrrole ring can set a stereocenter that directs the subsequent hydrogenation of the ring itself, leading to the formation of up to four new stereocenters with high control. nih.gov

Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction, and is subsequently removed.

A study by Jiang and Frontier demonstrated the highly diastereoselective reduction of substituted pyrroles to afford functionalized pyrrolidines. nih.gov The results highlight the power of substrate-controlled stereoselection in generating complex pyrrolidine structures.

Reactivity of the Hydrazine Moiety

The hydrazine group (–NHNH₂) in this compound is a potent nucleophile due to the alpha-effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. This heightened reactivity is central to its chemical transformations, particularly with electrophilic species like carbonyl compounds.

Nucleophilic Addition Reactions with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of the hydrazine moiety, being the most nucleophilic center, initiates the attack on the electrophilic carbonyl carbon. masterorganicchemistry.comsavemyexams.com This initial attack leads to the formation of a tetrahedral intermediate, a zwitterionic species where the nitrogen becomes positively charged and the carbonyl oxygen acquires a negative charge.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the partially positive carbonyl carbon.

Formation of a Tetrahedral Intermediate: This results in the formation of a C-N bond and the breaking of the C=O π bond, with the electrons moving to the oxygen atom, creating an alkoxide.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, typically from the newly bonded nitrogen to the alkoxide oxygen, neutralizing the charges and forming a carbinolamine intermediate.

Dehydration: Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated (in acid) or leaves as a hydroxide (B78521) ion (in base), followed by the elimination of a water molecule to form a stable C=N double bond, yielding the hydrazone product. libretexts.org

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. masterorganicchemistry.com

Formation and Characterization of Hydrazone Derivatives

The condensation reaction between this compound and various aldehydes or ketones results in the formation of hydrazone derivatives. These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.gov The resulting hydrazones are generally stable compounds and can be characterized using a variety of spectroscopic techniques.

Key characterization methods include:

Infrared (IR) Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretching vibration band, typically in the region of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the starting carbonyl compound. The N-H stretching vibrations of the hydrazine moiety are also observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing hydrazones. The formation of the C=N bond is evidenced by the appearance of a new signal for the azomethine proton (–N=CH–) in the case of aldehyde-derived hydrazones. The protons on the pyrrolidine ring and the ethyl chain will also show characteristic signals. ¹³C NMR spectroscopy will show a signal for the imine carbon (C=N). nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Table 1: Representative Spectroscopic Data for a Hydrazone Derivative of this compound

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) (Illustrative) | ¹³C NMR Chemical Shift (δ, ppm) (Illustrative) | IR Stretching Frequency (ν, cm⁻¹) (Illustrative) |

| Pyrrolidine CH₂ | 1.7-1.9, 2.5-2.7 | 23-25, 53-55 | 2850-2960 (C-H) |

| Ethyl CH₂ | 2.8-3.0, 3.2-3.4 | 45-48, 58-60 | 2850-2960 (C-H) |

| N-H | 7.5-11.5 (can be broad) | - | 3200-3400 |

| C=N-H / C=N-R | 7.8-8.5 (for aldehyde derivatives) | 140-160 | 1600-1650 (C=N) |

Note: The exact chemical shifts and frequencies will vary depending on the specific carbonyl compound used and the solvent.

Exploration of Z/E Stereoisomerism in Hydrazone Products

Hydrazones possess a C=N double bond, which gives rise to the possibility of geometric isomerism, specifically Z (zusammen, together) and E (entgegen, opposite) isomers. rsc.orgmdpi.com The relative stability and proportion of these isomers are influenced by several factors, including steric hindrance between the substituents on the imine carbon and nitrogen, and the potential for intramolecular hydrogen bonding. nih.govscielo.brresearchgate.net

In the case of hydrazones derived from this compound, the bulky pyrrolidinylethyl group on the nitrogen atom can lead to a preference for the less sterically hindered E isomer. However, the formation of an intramolecular hydrogen bond between the N-H proton of the hydrazine and a suitable acceptor group in the carbonyl-derived part of the molecule can stabilize the Z isomer. nih.govchemicalbook.com

The Z and E isomers can be distinguished and quantified using ¹H NMR spectroscopy. The chemical shift of the N-H proton is particularly sensitive to the geometry around the C=N bond. Generally, the N-H proton of the Z isomer resonates at a lower field (higher ppm value) compared to the E isomer, often due to deshielding effects or participation in an intramolecular hydrogen bond. nih.gov The ratio of the isomers can be determined by integrating the respective N-H proton signals or other well-resolved signals in the ¹H NMR spectrum. scielo.br

Table 2: Factors Influencing Z/E Isomerism in Hydrazones

| Factor | Influence on Isomer Ratio |

| Steric Hindrance | Larger substituents on the C=N bond will favor the less sterically crowded E isomer. |

| Intramolecular Hydrogen Bonding | The presence of a hydrogen bond acceptor in the carbonyl-derived moiety can stabilize the Z isomer. nih.govchemicalbook.com |

| Solvent Polarity | The polarity of the solvent can influence the equilibrium between the Z and E isomers. |

| Temperature | Thermal isomerization between Z and E forms can occur, with the equilibrium shifting at different temperatures. |

Reactivity of the Pyrrolidine Ring System

Participation in Ring-Opening and Ring-Closing Reactions

The pyrrolidine ring is generally stable and does not readily undergo ring-opening reactions under normal conditions due to its low ring strain. nih.gov However, under specific and often forcing conditions, such as reactions involving strong electrophiles or radical intermediates, ring-opening can be induced. For instance, N-acyl pyrrolidines can undergo reductive cleavage of the C-N bond. While not a direct reaction of the title compound, this illustrates a potential pathway for ring modification under specific synthetic protocols.

Conversely, the presence of the nucleophilic hydrazine moiety on the ethyl side chain could potentially lead to intramolecular cyclization reactions to form bicyclic structures, particularly if the terminal nitrogen of the hydrazine attacks an electrophilic center that could be formed on the pyrrolidine ring or its substituents. For example, if the pyrrolidine ring were to be functionalized with a suitable leaving group, an intramolecular S_N2 reaction could lead to a fused ring system. masterorganicchemistry.comnih.gov However, such reactions are highly dependent on the specific substrates and reaction conditions and are not considered a general reactivity pathway for this compound itself.

Rationale for Investigating 1 2 Hydrazinylethyl Pyrrolidine

The conjugation of the pyrrolidine (B122466) scaffold with a hydrazine (B178648) moiety via an ethyl linker in 1-(2-Hydrazinylethyl)pyrrolidine creates a molecule of significant academic interest. This compound represents a bifunctional building block, synergistically combining the advantageous properties of its constituent parts.

The rationale for its investigation can be broken down into several key areas:

Versatile Synthetic Intermediate: The terminal hydrazine group (-NHNH₂) is primed for reaction. It can be readily converted into a wide array of hydrazones by reacting it with a diverse library of aldehydes and ketones. Each resulting hydrazone, now bearing the pyrrolidine ring, could be evaluated for unique biological activities or used as a precursor for more complex heterocyclic systems. wisdomlib.orgmdpi.com This makes this compound a valuable starting material for combinatorial chemistry and drug discovery programs.

Chelating Agent Potential: The molecule possesses three nitrogen atoms (one tertiary amine in the ring and two in the hydrazine group) with lone pairs of electrons. This arrangement suggests a potential for the molecule to act as a tridentate or bidentate ligand, capable of chelating with metal ions. The synthesis of its transition metal complexes could be explored for applications in catalysis or materials science. soeagra.com

Pharmacophore Hybridization: The compound is a hybrid of two pharmacologically relevant scaffolds. The pyrrolidine ring provides a proven three-dimensional structure known for interacting with biological targets, while the hydrazine component offers a reactive handle and is a known feature in many bioactive molecules. frontiersin.orgijcrt.org Research into derivatives of this compound would explore the synergistic effect of combining these two pharmacophores, potentially leading to novel compounds with enhanced or entirely new biological profiles.

Probing Structure-Activity Relationships (SAR): By keeping the 1-(2-ethyl)pyrrolidine core constant and systematically modifying the terminal hydrazine group (e.g., forming various hydrazones, acylhydrazides, or N-alkylated derivatives), researchers can conduct detailed SAR studies. frontiersin.org This would provide valuable insights into how different substituents on the hydrazine moiety influence the molecule's interaction with specific enzymes or receptors.

In essence, this compound is not merely a chemical curiosity but a strategically designed molecular tool. Its structure invites a broad scope of chemical transformations, enabling the synthesis of diverse compound libraries. The investigation of this core structure provides a fertile ground for academic inquiry, spanning from fundamental synthetic methodology to the discovery of new, functionally complex molecules for medicinal chemistry.

Table 2: Properties of this compound and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | 13562-40-8 | C₆H₁₅N₃ | 129.21 | Target compound with pyrrolidine and hydrazine |

| 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride | 7250-67-1 | C₆H₁₃Cl₂N | 170.08 | Potential synthetic precursor |

| 1-(2-Hydroxyethyl)pyrrolidine | 2955-88-6 | C₆H₁₃NO | 115.17 | Potential synthetic precursor |

This table summarizes key identifiers and properties for the title compound and its potential synthetic starting materials.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Design and Development of Bioactive Derivatives Based on the Pyrrolidine-Hydrazine Scaffold

The versatility of the pyrrolidine-hydrazine scaffold allows for extensive chemical modification to develop novel bioactive derivatives. frontiersin.org Medicinal chemists utilize various strategies to enhance the therapeutic potential of these compounds, including structure-activity relationship (SAR) studies and pharmacophore hybridization.

Structure-Activity Relationship (SAR) Elucidation

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For pyrrolidine (B122466) derivatives, SAR analysis has revealed that the nature and position of substituents on the pyrrolidine ring significantly impact their pharmacological effects. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was strongly influenced by the substituent at the 3-position of the ring. nih.gov Similarly, for benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus, the length of an alkyl chain and the presence of a carbonyl group were found to greatly influence their inhibitory activity against poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and -2). nih.gov

In the context of aminoglycoside resistance, SAR studies on pyrrolidine pentamine derivatives, which inhibit the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], have shown that modifications at different positions on the scaffold have varied effects on inhibitory properties. nih.gov While some alterations lead to a loss of activity, others present opportunities for optimization, highlighting the importance of the specific substitutions for biological function. nih.gov

Pharmacophore Hybridization and Scaffold Diversification Strategies

Pharmacophore hybridization involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. frontiersin.orgnih.gov This strategy has been successfully applied to the pyrrolidine scaffold. For example, hybrid molecules incorporating pyrrolidine-2,5-dione and pyrazoline moieties have been designed and synthesized, demonstrating significant anticancer effects. researchgate.net

Another approach is scaffold diversification, where the core structure is modified to generate a library of compounds with diverse chemical features. This can lead to the discovery of new biological activities. Pyrrolidine-based hybrid molecules are present in many pharmacologically important agents, and their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel drug candidates. frontiersin.org

Antitubercular and Antibacterial Potential of Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. nih.gov Hydrazide-hydrazone derivatives have shown promise in this area, with some compounds exhibiting significant in vitro inhibition of M. tuberculosis. nih.govnih.gov For instance, certain N-benzoylthiourea-pyrrolidine derivatives have demonstrated better antituberculosis activity than the reference drug ethambutol. frontiersin.org

In the realm of antibacterial agents, pyrrolidine derivatives have also shown considerable potential. Pyrrole- and indole-based allylidene hydrazine (B178648) carboximidamide derivatives have been proposed as antimicrobial agents that mimic cationic antimicrobial peptides, exhibiting potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Some hydrazide-hydrazone derivatives have shown antibacterial activity two times higher than streptomycin (B1217042) against certain bacterial strains. nih.gov

Anti-Inflammatory and Analgesic Properties of Related Heterocycles

Pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov The mechanism of action for the anti-inflammatory effects of some of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net In one study, newly synthesized pyrrolidine derivatives were evaluated for their effects on COX-1 and COX-2 enzymes, with some compounds exhibiting high anti-inflammatory and analgesic effects. nih.govresearchgate.net

Research has shown that certain pyrrolic compounds possess analgesic activity against chemical stimuli in experimental models, although they may not exhibit anti-inflammatory activity or antinociceptive properties against thermal stimuli. pensoft.net This suggests that their mode of action may be primarily peripheral.

Evaluation of Anticancer and Cytotoxic Effects in Cellular Models

The pyrrolidine scaffold is a key component in a variety of synthetic compounds that have demonstrated significant anticancer activity. nih.gov Derivatives incorporating moieties like spirooxindole, thiazole, and metal complexes have shown promise against numerous cancer cell lines. nih.gov

Hydrazone derivatives of pyrrolidin-2-one have been synthesized and tested for their cytotoxic effects against various human cancer cell lines, including triple-negative breast cancer, melanoma, pancreatic carcinoma, and prostate cancer. nih.govnih.gov Some of these compounds were identified as promising anticancer agents, showing selectivity towards specific cancer cell lines. nih.govnih.gov Furthermore, the incorporation of a 1,3,4-oxadiazolethione or 4-aminotriazolethione ring into the molecular structure of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives significantly enhanced their anticancer activity against human lung epithelial cells. mdpi.com

The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate the expression of key proteins involved in cancer progression. nih.gov

Enzyme Inhibition Studies and Molecular Targeting

The biological activities of pyrrolidine derivatives are often mediated through their interaction with specific enzymes and molecular targets. For example, some pyrrolidine derivatives have been identified as potent inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus. nih.gov

In the context of diabetes, polyhydroxylated pyrrolidine derivatives have been shown to inhibit both α-glucosidase and aldose reductase, two enzymes implicated in the complications of the disease. nih.gov This dual inhibitory profile is considered ideal for the treatment of diabetes. nih.gov

Furthermore, pyrrolidine sulfonamide derivatives have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, highlighting their potential as antidiabetic agents. frontiersin.org The ability of pyrrolidine derivatives to interact with a wide range of enzymes underscores their importance as a versatile scaffold for the design of targeted therapies. frontiersin.orgnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. researchgate.net Consequently, DHFR inhibitors are used as antibacterial, antimalarial, and anticancer agents. wikipedia.orgnih.gov

While simple pyrrolidine derivatives are not the primary class of DHFR inhibitors, the pyrrolidine ring has been incorporated into more complex heterocyclic systems that demonstrate significant activity. For instance, compounds featuring a pyrrolo[2,3-d]pyrimidine skeleton, which fuses a pyrrole (B145914) (a related five-membered ring) with a pyrimidine (B1678525) ring, have been investigated as anti-diabetic agents and have a place among compounds with diverse biological properties. researchgate.net The vast majority of known DHFR inhibitors contain a 2,4-diamino pyrimidine motif, which serves as a template for designing novel inhibitors. nih.gov Research has focused on classes such as pyrazolo[3,4-d]pyrimidines and other pteridine (B1203161) analogues to achieve potent DHFR inhibition. nih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. researchgate.net Inhibiting this enzyme can slow down glucose absorption, helping to manage postprandial blood glucose levels, which is a critical strategy in treating type 2 diabetes. researchgate.netacs.org

The pyrrolidine scaffold is a foundational structure in the development of α-amylase inhibitors. researchgate.netresearchgate.net Studies have demonstrated that various pyrrolidine derivatives exhibit significant inhibitory activity against both α-amylase and α-glucosidase.

For example, a series of N-Boc proline amides, which are pyrrolidine derivatives, were synthesized and tested for their inhibitory potential. The 4-methoxy analogue of this series showed noteworthy activity against α-amylase. nih.gov In another study, novel pyrrolidine-based chalcones were developed as dual inhibitors of α-amylase and α-glucosidase, with several compounds showing higher potency than the standard drug, acarbose. acs.org

Table 2: Inhibitory Activity of Selected Pyrrolidine Derivatives Against α-Amylase

| Derivative Class | Specific Compound Example | α-Amylase IC₅₀ (µM or µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine-Chalcone Hybrids | Compound 3 | 14.61 ± 0.12 µM | acs.org |

| N-Boc Proline Amides | 4-methoxy analogue 3g | 26.24 µg/mL | nih.gov |

Potential in Other Therapeutic Areas, such as Anticonvulsant and Antidiabetic Agents

The versatility of the pyrrolidine scaffold extends to other significant therapeutic applications, most notably as anticonvulsant and antidiabetic agents.

The pyrrolidine ring is a core component of several antiepileptic drugs (AEDs). nih.gov Levetiracetam, a widely used anticonvulsant, is a prominent example of a pyrrolidine derivative. drugs.com The pyrrolidine-2,5-dione (succinimide) ring is another critical pharmacophore explored for its anticonvulsant activity. nih.gov Research has led to the synthesis of numerous hybrid compounds based on the pyrrolidine-2,5-dione frame that show broad-spectrum efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The mechanism of action for some of these derivatives involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

The potential of pyrrolidine derivatives as antidiabetic agents is well-established, primarily through their role as inhibitors of α-amylase and α-glucosidase, as detailed in the previous section. researchgate.netconsensus.app By inhibiting these digestive enzymes, these compounds can effectively lower postprandial hyperglycemia, a key goal in diabetes management. researchgate.netacs.org The development of pyrrolidine-based DPP-IV inhibitors represents another important avenue in the search for novel antidiabetic drugs. researchgate.net

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Derivative Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES test, 6 Hz test | Compound 6 showed a more beneficial protective index than the reference drug valproic acid. | mdpi.com |

| 3-methylpyrrolidine-2,5-dione N-Mannich bases | Pilocarpine-induced seizures | Compound 23 significantly prolonged the latency time to seizures by 95%. | nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | scPTZ test | Compound 3 protected 50% of tested animals and significantly prolonged seizure latency. | nih.gov |

Role in Catalysis and Coordination Chemistry

Ligand Design for Transition Metal Complexes

The design of ligands is crucial for tuning the properties of transition metal catalysts. The pyrrolidine (B122466) and hydrazine (B178648) moieties in 1-(2-Hydrazinylethyl)pyrrolidine offer multiple coordination sites. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a well-studied class of ligands. ijrps.comresearchgate.net These ligands are known to coordinate with transition metals through the imine nitrogen and a keto-enol tautomerism, often acting as bidentate or tridentate ligands. nih.govresearchgate.net

The synthesis of metal complexes with hydrazone ligands is typically straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. jptcp.comchemistryjournal.net The resulting complexes have been characterized by various spectroscopic and analytical techniques, revealing diverse coordination geometries, including octahedral and tetrahedral. nih.gov For instance, studies on hydrazone complexes of palladium(II) have shown both 1:1 and 1:2 metal-to-ligand stoichiometries are possible. researchgate.net The pyrrolidine ring can also be a key element in ligand design, particularly when chirality is introduced.

Table 1: Examples of Transition Metal Complexes with Hydrazone-Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |

| Pd(II) | Hydrazone | Square Planar | C-C Coupling Reactions |

| Cu(II) | Hydrazone | Square Planar / Octahedral | Anticancer Agents |

| Ni(II) | Hydrazone | Octahedral | Antimicrobial Agents |

| Co(II) | Hydrazone | Octahedral | Antimicrobial Agents |

| Mn(II) | Hydrazone | Octahedral | Antimicrobial Agents |

| Zn(II) | Hydrazone | Tetrahedral | Urease Inhibition |

This table is illustrative and based on general findings for hydrazone complexes, not specifically for derivatives of this compound.

Application in Homogeneous and Heterogeneous Catalysis

Ziegler-Natta catalysts, which are fundamental to the production of polyolefins like polyethylene (B3416737) and polypropylene, traditionally consist of a transition metal compound (often titanium) and an organoaluminum cocatalyst. wikipedia.orglibretexts.org While early systems were heterogeneous, homogeneous catalysts, including metallocenes and non-metallocene complexes, have been developed. wikipedia.org The performance of these catalysts is highly dependent on the ligand environment around the metal center. libretexts.org

Non-metallocene catalysts can feature a wide variety of ligands containing donor atoms like oxygen, nitrogen, phosphorus, and sulfur. wikipedia.org Given this, ligands derived from this compound, particularly its hydrazone derivatives, could potentially be employed in this area. The nitrogen and oxygen donor atoms of a hydrazone ligand could stabilize the transition metal center and influence the stereochemistry of the resulting polymer. The design of the ligand can control the tacticity of the polymer, leading to isotactic or syndiotactic chains. libretexts.org However, there is currently a lack of specific research on the use of this compound or its immediate derivatives in Ziegler-Natta polymerization.

Metal complexes of hydrazones have been investigated as catalysts in various organic transformations. ijrps.comresearchgate.net For example, palladium(II)-hydrazone complexes have demonstrated catalytic activity in Heck coupling reactions, which are important for forming carbon-carbon bonds. researchgate.net In one study, a Pd(II) complex with a hydrazone ligand effectively catalyzed the reaction between 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net

The catalytic utility of hydrazone-metal complexes extends to other reactions as well. Their versatile coordination properties and the ability to tune their electronic and steric properties through substitution make them attractive for a range of catalytic applications. researchgate.net

Table 2: Catalytic Applications of Hydrazone-Metal Complexes

| Catalytic Reaction | Metal Complex | Substrates | Key Finding | Reference |

| Heck Coupling | Palladium(II)-Hydrazone | 1-bromo-4-nitrobenzene, styrene | Effective C-C bond formation | researchgate.net |

This table presents an example of the catalytic application of a hydrazone-metal complex and is not specific to derivatives of this compound.

Potential in Asymmetric Catalysis with Pyrrolidine-Based Chiral Ligands

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis. nih.gov Chiral pyrrolidine-based ligands have been successfully used in a multitude of enantioselective transformations. nih.govnih.gov The success of proline and its derivatives as organocatalysts highlights the effectiveness of the pyrrolidine ring in creating a well-defined chiral environment for a reaction to occur. nih.gov

When incorporated into metal-based catalysts, chiral pyrrolidine ligands can induce high levels of enantioselectivity. mdpi.comresearchgate.net For instance, chiral P,N-ligands containing a pyrrolidine unit have been developed for palladium-catalyzed asymmetric allylic alkylation. scilit.com Similarly, iron complexes with chiral PNNP ligands incorporating a pyrrolidine backbone have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. researchgate.net

Given this precedent, if this compound were to be synthesized in a chiral form (e.g., from a chiral pyrrolidine precursor), it would have significant potential as a precursor to new chiral ligands for asymmetric catalysis. The combination of the stereodirecting pyrrolidine ring and the coordinating hydrazine group could lead to novel and effective catalysts for a range of asymmetric reactions.

Computational and Theoretical Chemistry Studies

Molecular Docking and Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as 1-(2-Hydrazinylethyl)pyrrolidine, might interact with a biological target, typically a protein receptor. The analysis of these interactions can reveal key binding modes and the specific amino acid residues involved in the interaction.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, studies on similar heterocyclic compounds, like 2-pyrrolidinone, have shown specific hydrogen bond formations with residues like threonine and serine in target proteins. researchgate.net The pyrrolidine (B122466) ring, a core component of this compound, is known to be present in various natural and synthetic compounds with biological activity, such as nicotine (B1678760) and certain pharmaceuticals. wikipedia.org The specific interactions of this compound would depend on the topology and chemical environment of the receptor's binding pocket.

Table 1: Key Interactions in Receptor-Ligand Docking

| Interaction Type | Description | Potential Groups in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydrazinyl group (-NHNH2), Pyrrolidine nitrogen (-NH-) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Pyrrolidine ring (aliphatic portion) |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. | Charged forms of the amine and hydrazinyl groups |

Density Functional Theory (DFT) for Electronic Structure, Molecular Properties, and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. redalyc.org It is a powerful tool for predicting various molecular properties and chemical reactivity. mdpi.com For this compound, DFT calculations can provide insights into its geometry, electronic properties, and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Other properties that can be calculated include ionization potential, electron affinity, chemical potential, and hardness, which help in understanding the molecule's behavior in chemical reactions. mdpi.com The distribution of electron density, often visualized as a Molecular Electrostatic Potential (MESP) map, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. mdpi.com

Table 2: DFT-Calculable Molecular Properties

| Property | Significance |

|---|---|

| HOMO Energy | Related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index) | Quantify the overall reactivity of the molecule. mdpi.com |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a theoretical framework that proposes that the changes in electron density, rather than molecular orbitals, are responsible for chemical reactivity. mdpi.com This theory is particularly useful for elucidating reaction mechanisms, including cycloadditions and polar reactions. mdpi.comnih.gov

In the context of this compound, MEDT could be applied to study its participation in various organic reactions. The analysis of the Global Electron Density Transfer (GEDT) at the transition state of a reaction indicates the polar character of the process. mdpi.com By examining the changes in the electron density along a reaction pathway, one can understand how bonds are formed and broken. This approach can be used to predict the feasibility and selectivity of reactions involving the hydrazinyl or pyrrolidine moieties of the compound. For instance, MEDT has been successfully used to understand the reactivity of aza-aromatic compounds in Diels-Alder reactions and the regioselectivity in electrophilic aromatic substitutions. dntb.gov.ua

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov When applied to a ligand-protein complex, MD simulations provide valuable information about the stability of the binding and the dynamic behavior of the complex. dntb.gov.uaresearchgate.net

Starting from a docked pose of this compound in a receptor, an MD simulation can track the conformational changes of both the ligand and the protein. This allows for an assessment of the stability of the initial binding mode. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. Furthermore, analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation can reveal which interactions are most persistent and crucial for binding. nih.gov Some advanced techniques, like thermal titration molecular dynamics, can qualitatively estimate the stability of protein-ligand complexes. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles and to flag potential liabilities. nih.govmdpi.com

For this compound, various ADMET properties can be predicted using specialized software. These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters often include aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org Toxicity predictions can cover aspects like mutagenicity, carcinogenicity, and organ-specific toxicity. researchgate.net For example, studies on other nitrogen-containing heterocyclic compounds have used these tools to predict properties like Caco-2 permeability and potential for hERG inhibition. mdpi.com

Table 3: Predicted ADMET Properties for a Hypothetical Drug Candidate

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Aqueous Solubility | e.g., High, Medium, Low | Affects absorption and formulation. |

| Intestinal Absorption | e.g., High, Low | Bioavailability after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | e.g., Yes, No | Potential for CNS effects. |

| Cytochrome P450 Inhibition | e.g., Inhibitor/Non-inhibitor of specific isoforms | Potential for drug-drug interactions. |

| hERG Inhibition | e.g., High, Medium, Low risk | Indicator of potential cardiotoxicity. |

| Mutagenicity (Ames test) | e.g., Mutagenic, Non-mutagenic | Potential to cause genetic mutations. |

Conformational Analysis of the Pyrrolidine Ring and Pseudorotation Dynamics

The pyrrolidine ring is not planar and can adopt various non-planar conformations. wikipedia.org The study of these conformations and the dynamics of their interconversion is known as conformational analysis. For the pyrrolidine ring, a key dynamic process is pseudorotation, which describes the continuous interconversion between different envelope and twist conformations.

Analytical Characterization Techniques for Research on 1 2 Hydrazinylethyl Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 1-(2-Hydrazinylethyl)pyrrolidine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a this compound derivative, specific proton signals corresponding to the pyrrolidine (B122466) ring and the ethylhydrazine (B1196685) side chain are expected. For a closely related compound, 1-(2-Aminoethyl)pyrrolidine , the ¹H NMR spectrum (90 MHz, CDCl₃) shows characteristic shifts that can be used as a reference. chemicalbook.comsigmaaldrich.com The protons on the carbons adjacent to the pyrrolidine nitrogen typically appear as multiplets around 2.5 ppm. The protons of the ethyl bridge also present as multiplets, with those closer to the pyrrolidine ring appearing at a slightly different shift than those adjacent to the terminal nitrogen group. The protons on the pyrrolidine ring that are not adjacent to the nitrogen are generally observed as a multiplet around 1.77 ppm. chemicalbook.com

For N-acylhydrazone derivatives, the NH proton signal is typically observed as a singlet at a downfield chemical shift, often in the range of 11.40–12.20 ppm. mdpi.com The imine proton (N=CH) of such derivatives would appear around 7.95–8.50 ppm. mdpi.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For derivatives of this compound, distinct signals for the pyrrolidine ring carbons and the ethyl chain carbons would be anticipated. In N-acylhydrazone derivatives of related structures, the carbonyl carbon (C=O) signal appears around 169 ppm, while the imine carbon (N=CH) is found between 146–149 ppm. mdpi.com The methylene (B1212753) carbons of the ethyl group and the pyrrolidine ring would resonate in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for Compounds Structurally Related to this compound

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment | Reference |

| 1-(2-Aminoethyl)pyrrolidine | CDCl₃ | 2.81 (t), 2.53 (t), 2.51 (m), 1.77 (m), 1.61 (s) | Ethyl and Pyrrolidine Protons | chemicalbook.com |

| N-Acylhydrazone Derivatives | DMSO-d₆ | 11.40–12.20 (s) | NH Proton | mdpi.com |

| 7.95–8.50 (s) | N=CH Proton | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, IR spectra would reveal characteristic absorption bands.

For the parent compound, the N-H stretching vibrations of the hydrazine (B178648) group would be expected in the region of 3200-3400 cm⁻¹. The C-H stretching of the pyrrolidine and ethyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibrations are typically observed in the 1000-1200 cm⁻¹ range.

In the case of derivatives such as hydrazones, a strong absorption band corresponding to the C=N (imine) stretching vibration is characteristically observed between 1590 and 1650 cm⁻¹. mdpi.comresearchgate.net For N-acylhydrazones, the C=O (amide I) stretching band is prominent and typically appears in the range of 1643–1658 cm⁻¹. mdpi.comnih.gov The N-H bending vibration is also a useful diagnostic peak.

Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Hydrazine (N-H) | Stretch | 3200-3400 | - |

| Alkane (C-H) | Stretch | 2850-3000 | - |

| Imine (C=N) | Stretch | 1590-1650 | mdpi.comresearchgate.net |

| Amide (C=O) | Stretch | 1643-1658 | mdpi.comnih.gov |

| Amine (C-N) | Stretch | 1000-1200 | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation of this compound would likely involve the cleavage of the C-C bond of the ethyl linker and the fragmentation of the pyrrolidine ring. In studies of α-pyrrolidinophenone synthetic cathinones, a dominant fragmentation pathway is the loss of the neutral pyrrolidine molecule. wvu.edu Another common fragmentation for similar structures involves the formation of a 1-butylidenepyrrolidin-1-ium ion. wvu.edu

In the mass spectra of more complex derivatives like hydrazones, the fragmentation patterns can help to confirm the structure of the different parts of the molecule. For nitazene (B13437292) analogs, which are also nitrogen-containing heterocycles, characteristic product ions include those from the alkyl amino side chain and benzyl (B1604629) side chain. nih.gov

Chromatographic Methods for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing the purity of this compound and its derivatives, as well as for their separation and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For polar heterocyclic amines, reversed-phase HPLC is a common method. nih.govresearcher.life A silica-based C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of complex mixtures. nih.gov Detection can be achieved using a Diode-Array Detector (DAD) or a fluorescence detector for compounds with suitable chromophores or fluorophores. mdpi.com For compounds lacking a strong UV chromophore, coupling HPLC with a mass spectrometer (LC-MS) provides a powerful detection method. nih.govjfda-online.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. A suitable stationary phase, such as silica (B1680970) gel or alumina, is used with a mobile phase of appropriate polarity. The choice of eluent is critical and is determined empirically to achieve good separation of the compound from impurities. Visualization of the spots on the TLC plate can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The formation of metal complexes with ligands containing the this compound scaffold can also be studied by XRD. Such studies provide insights into the coordination chemistry of these ligands, including the coordination geometry around the metal center and the nature of the ligand-metal bonds. The ability to form single crystals suitable for XRD analysis is often a critical step in the definitive characterization of new compounds. researchgate.netresearchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet there is always a demand for more efficient and environmentally benign methodologies. organic-chemistry.orgresearchgate.net Future research on 1-(2-Hydrazinylethyl)pyrrolidine could focus on developing novel synthetic pathways that offer higher yields, reduced reaction times, and utilize greener solvents and catalysts. Strategies such as one-pot syntheses, which minimize intermediate isolation steps, and the application of flow chemistry could significantly enhance the efficiency and scalability of its production. organic-chemistry.org Furthermore, exploring enzymatic or chemo-enzymatic routes could offer highly stereoselective syntheses, which is crucial for pharmacological applications.

Expansion of Therapeutic Applications through Rational Design

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs with diverse therapeutic actions, including antiviral, anticancer, and anti-inflammatory agents. researchgate.netnih.gov The hydrazino group in this compound offers a reactive handle for the rational design of new therapeutic agents. Future research could focus on designing and synthesizing derivatives that target specific biological pathways. For instance, the hydrazino moiety could be used to form Schiff bases or other conjugates with bioactive molecules to create novel drug candidates. The inherent structural features of the pyrrolidine ring, such as its ability to induce conformational constraints, can be exploited to design potent and selective enzyme inhibitors or receptor modulators. nih.gov

Exploration of New Catalytic Roles and Coordination Modes

The nitrogen atoms in this compound make it an attractive ligand for the formation of coordination complexes with various metal ions. These complexes could exhibit novel catalytic activities. Future research could explore the synthesis and characterization of such metal complexes and evaluate their efficacy as catalysts in a range of organic transformations. The specific coordination geometry and electronic properties imparted by the this compound ligand could lead to catalysts with unique reactivity and selectivity. Investigating different coordination modes, such as bidentate or bridging ligation, could further expand the catalytic potential of this compound.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. Future studies on this compound could leverage advanced computational modeling techniques to accelerate discovery. Molecular docking simulations could be employed to predict the binding affinity of its derivatives to various biological targets, aiding in the rational design of new drugs. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule and its metal complexes, providing insights into potential catalytic mechanisms. Such in silico studies can help prioritize synthetic targets and experimental designs, saving time and resources.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful platforms for the rapid discovery of new bioactive compounds and catalysts. The structural features of this compound make it a suitable building block for the creation of diverse chemical libraries. nih.govnih.gov Future research could focus on incorporating this compound into combinatorial synthesis workflows to generate large libraries of derivatives. These libraries could then be screened using HTS assays to identify hits for various therapeutic targets or catalytic applications. This approach significantly increases the chances of discovering novel and potent molecules from a vast chemical space. nih.govchemdiv.com

Q & A

Q. What are the established synthetic routes for 1-(2-Hydrazinylethyl)pyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves functionalizing pyrrolidine derivatives with hydrazine-containing groups. For example, a nucleophilic substitution reaction can attach a hydrazinyl moiety to a pyrrolidine backbone. Key steps include:

- Precursor selection : Use 2-(chloromethyl)pyrrolidine (or similar intermediates) as a starting material .

- Hydrazine coupling : React with hydrazine hydrate under reflux in anhydrous solvents (e.g., THF or ethanol) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .

Optimization : Adjust stoichiometry (1.5–2.0 equivalents of hydrazine), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and hydrazinyl NH signals (δ 1.5–2.5 ppm) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Validate empirical formula (e.g., C₆H₁₃N₃) with <0.3% deviation .

Advanced Research Questions

Q. What mechanistic insights exist for the coordination chemistry of this compound with transition metals?

- Methodological Answer : The compound’s hydrazinyl group acts as a bidentate ligand, forming stable complexes with metals like Ni(II) or Cu(II):

- Complex synthesis : React with metal salts (e.g., NiCl₂) in methanol/water mixtures at room temperature .

- X-ray crystallography : Determine geometry (e.g., octahedral for Ni(II) complexes) and bond lengths (N–Metal ≈ 2.0–2.2 Å) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT calculations : Use software (e.g., Gaussian) to model frontier molecular orbitals (FMOs). The HOMO energy indicates nucleophilic sites, often localized on the hydrazinyl nitrogen .

- Solvent effects : Simulate polar solvents (e.g., DMSO) to evaluate stabilization of transition states .

- Kinetic studies : Compare computed activation energies (ΔG‡) with experimental data to validate models .

Q. What strategies resolve contradictions in spectroscopic data for hydrazine-pyrrolidine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.